1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide
Overview
Description
1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. The compound’s structure includes a piperidine ring, a carboxamide group, and a substituted aniline moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Preparation of 4-bromo-3-methylaniline: This intermediate can be synthesized by bromination of 3-methylaniline using bromine in the presence of a suitable solvent like acetic acid.
Formation of the amide bond: The 4-bromo-3-methylaniline is then reacted with 3-chloropropionyl chloride to form 3-(4-bromo-3-methylanilino)-3-oxopropyl chloride.
Cyclization with piperidine: The resulting intermediate is then reacted with piperidine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The bromine atom in the aniline moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-3-methylanilino)-1-(3,4-dichlorophenyl)-1-propanone
- 4-bromo-3-methylaniline
- 4’-bromo-3’-methylacetanilide
Uniqueness
1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidine ring and carboxamide group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
1-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrN3O2/c1-11-10-13(2-3-14(11)17)19-15(21)6-9-20-7-4-12(5-8-20)16(18)22/h2-3,10,12H,4-9H2,1H3,(H2,18,22)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMZAKSQAWPHHT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CCN2CCC(CC2)C(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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